molecular formula C16H14F2N2O4S B3014338 (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903625-78-4

(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No. B3014338
CAS RN: 1903625-78-4
M. Wt: 368.35
InChI Key: XYKRSRYEALBANZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound does contain functional groups such as the difluoromethyl sulfonyl group and the azetidinyl group, which are known to participate in various chemical reactions .

Scientific Research Applications

Late-Stage Difluoromethylation Reactions

Difluoromethylation processes have gained prominence due to the invention of multiple difluoromethylation reagents. Researchers have explored X–CF2H bond formation, where X represents C (sp), C (sp2), C (sp3), O, N, or S. Metal-based methods, both stoichiometric and catalytic, enable the transfer of CF2H to C(sp2) sites. Additionally, Minisci-type radical chemistry facilitates difluoromethylation of C(sp2)–H bonds, particularly in heteroaromatics. While stereoselective difluoromethylation remains limited, recent advancements have allowed site-selective installation of CF2H onto large biomolecules like proteins .

Organic Synthesis: (Phenylsulfonyl)Difluoromethylation

Within the past decade, (phenylsulfonyl)difluoromethylation reactions have emerged as powerful tools in organic synthesis. These reactions introduce difluoromethyl (CF2H) groups into various substrates. Researchers have explored five modes of difluoroalkylation, including the incorporation of difluoromethyl, difluoromethylene (–CF2–), and difluoromethylidene (=CF2) groups. These synthetic methods enable the construction of complex molecules with unique properties .

Versatile Carbonyl Gem

Difluoromethyl 2-pyridyl sulfone, a derivative of our compound, has been prepared and studied. It exhibits versatile reactivity, including carbonyl gem-difluoromethylation. Researchers have synthesized this compound through difluoromethylation of 2-mercaptopyridine, followed by oxidation. Its potential applications in organic synthesis and medicinal chemistry warrant further investigation .

properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O4S/c17-16(18)25(22,23)14-6-2-1-5-13(14)15(21)20-9-12(10-20)24-11-4-3-7-19-8-11/h1-8,12,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKRSRYEALBANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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